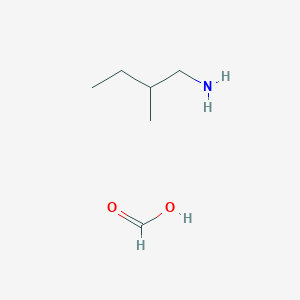

Formic acid;2-methylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido fórmico; 2-metilbutan-1-amina es un compuesto que combina el ácido fórmico, el ácido carboxílico más simple, con 2-metilbutan-1-amina, una amina primaria. El ácido fórmico es conocido por su olor acre y se encuentra naturalmente en el veneno de las hormigas. 2-metilbutan-1-amina, por otro lado, es un compuesto orgánico con una cadena alquílica ramificada.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ácido fórmico; 2-metilbutan-1-amina típicamente involucra la reacción del ácido fórmico con 2-metilbutan-1-amina. Un método común es la formilación directa de la amina utilizando ácido fórmico. Esta reacción se puede llevar a cabo en condiciones suaves, a menudo a temperaturas elevadas para facilitar la reacción .

Métodos de producción industrial

La producción industrial de ácido fórmico; 2-metilbutan-1-amina puede implicar el uso de procesos catalíticos para mejorar la eficiencia y el rendimiento de la reacción. Catalizadores como el ácido sulfónico soportado en hidroxiapatita se han utilizado para promover la formilación de aminas con ácido fórmico .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido fórmico; 2-metilbutan-1-amina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar amidas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: El grupo amina puede participar en reacciones de sustitución, formando nuevos compuestos con diferentes grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción, y varios haluros para reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo implican temperaturas controladas y la presencia de catalizadores para aumentar las velocidades de reacción .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir formamidas, mientras que la reducción puede producir alcoholes o aminas secundarias .

Aplicaciones Científicas De Investigación

El ácido fórmico; 2-metilbutan-1-amina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de formamidas y otros derivados.

Biología: El compuesto se puede utilizar en estudios que involucran el metabolismo de las aminas y las interacciones enzimáticas.

Industria: El compuesto se utiliza en la producción de productos químicos finos, agroquímicos y materiales.

Mecanismo De Acción

El mecanismo de acción del ácido fórmico; 2-metilbutan-1-amina involucra su interacción con varios objetivos moleculares. El componente ácido fórmico puede actuar como donante de hidrógeno en reacciones de reducción, mientras que el grupo amina puede participar en reacciones de sustitución nucleofílica. Estas interacciones pueden conducir a la formación de nuevos compuestos con diferentes propiedades biológicas y químicas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido fórmico: Un ácido carboxílico simple con reactividad similar pero sin el grupo amina.

2-metilbutan-1-amina: Una amina primaria con una cadena alquílica ramificada, similar al componente amina del compuesto.

Ácido acético; 2-metilbutan-1-amina: Un compuesto similar al ácido fórmico; 2-metilbutan-1-amina pero con ácido acético en lugar de ácido fórmico.

Singularidad

El ácido fórmico; 2-metilbutan-1-amina es único debido a la combinación de ácido fórmico y 2-metilbutan-1-amina, que confiere propiedades químicas y reactividad distintas. Esta combinación permite una amplia gama de reacciones químicas y aplicaciones que no son posibles con los componentes individuales por sí solos .

Actividad Biológica

Formic acid (HCOOH) combined with 2-methylbutan-1-amine (C5H13N) presents a unique compound that has garnered interest in various biological applications, particularly in the fields of organic synthesis and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of Formic Acid and 2-Methylbutan-1-Amine

Formic Acid

Formic acid is a simple carboxylic acid known for its role as a reducing agent and its ability to participate in various chemical reactions, including methylation processes. It is widely used in organic synthesis and has applications in agriculture, food preservation, and pharmaceuticals.

2-Methylbutan-1-Amine

2-Methylbutan-1-amine is a branched-chain amine that serves as a building block in the synthesis of pharmaceuticals and agrochemicals. Its reactivity as an amine allows it to engage in various chemical transformations, including methylation reactions.

The combination of formic acid and 2-methylbutan-1-amine can lead to several biological activities primarily through:

- Methylation Reactions : Formic acid acts as a methylating agent when reacting with amines. This process can enhance the biological activity of the resulting methylated amines by improving their pharmacokinetic properties.

- Catalytic Reactions : Research indicates that formic acid can be utilized in catalytic processes involving palladium-based catalysts, enhancing the efficiency of methylation reactions without requiring additional additives .

Research Findings

Recent studies have demonstrated the potential applications of formic acid and 2-methylbutan-1-amine in various fields:

Case Study 1: Methylation Efficiency

A study focused on the efficiency of formic acid as a methylating agent for secondary amines revealed that varying reaction conditions could significantly affect yield and specificity. The use of 12 equivalents of formic acid led to successful methylation without over-hydrogenation, indicating a controlled reaction pathway .

Case Study 2: Antimicrobial Properties

Research into microbial peptides has shown that compounds with low molecular weights exhibit both antimicrobial and anticancer activities. While not directly linked to formic acid and 2-methylbutan-1-amine, these findings suggest that similar bioactive compounds could be synthesized through methylation processes involving these agents .

Data Tables

| Parameter | Value |

|---|---|

| Reaction Temperature | 200°C |

| Reaction Time | 18 hours |

| Catalyst | Pd/In2O3 |

| Yield Range (Secondary Amines) | 70% - 93% |

| Molar Ratio (Amine:Formic Acid) | 1:12 |

Propiedades

Número CAS |

914801-86-8 |

|---|---|

Fórmula molecular |

C6H15NO2 |

Peso molecular |

133.19 g/mol |

Nombre IUPAC |

formic acid;2-methylbutan-1-amine |

InChI |

InChI=1S/C5H13N.CH2O2/c1-3-5(2)4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |

Clave InChI |

IMHQOJNGVJBABJ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CN.C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.